molecular formula C4H10Se2 B1662009 Diethyl diselenide CAS No. 628-39-7

Diethyl diselenide

Cat. No.: B1662009
CAS No.: 628-39-7
M. Wt: 216.1 g/mol
InChI Key: OMAWWKIPXLIPDE-UHFFFAOYSA-N
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Description

Diethyl diselenide is a useful research compound. Its molecular formula is C4H10Se2 and its molecular weight is 216.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Diethyldiselenide has been found to exhibit antioxidant properties in various in vitro and in vivo models . It inhibits Fe (II)-induced lipid peroxidation, catalytically decomposes hydrogen peroxide, and oxidizes thiols . The change in the organic moiety from an aryl to naphthyl group increases the antioxidant potency of diselenide compounds .

Cellular Effects

Diethyldiselenide has been reported to have potential anticancer properties . The pharmacological properties of organochalcogens, such as Diethyldiselenide, are thought to be linked to their capacity of modulating oxidative stress .

Molecular Mechanism

The mechanisms involved in the antioxidant effect of organochalcogens like Diethyldiselenide are not completely understood, but the reaction of dichalcogenides with endogenous thiols or their reduction by thioredoxin reductase (TrxR) forming the selenol/selenolate intermediates appear to be involved in their pharmacological properties .

Temporal Effects in Laboratory Settings

It is known that minor changes in the organic moiety of aromatic diselenide compounds can modify profoundly their capacity to inhibit iron-induced lipid peroxidation .

Dosage Effects in Animal Models

It is known that Diethyldiselenide is a poison by ingestion and skin contact, with low toxicity by inhalation .

Metabolic Pathways

It is known that organochalcogens can protect cell biology from oxidative stress induced by a variety of oxidants .

Transport and Distribution

It is known that higher plants absorb inorganic Se forms (selenate and selenite) and organic Se compounds via diverse transport routes .

Subcellular Localization

It is known that the subcellular localization of proteins provides the physiological context for their function

Properties

IUPAC Name

(ethyldiselanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Se2/c1-3-5-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAWWKIPXLIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Se][Se]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060853
Record name Diselenide, diethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-39-7
Record name Diethyl diselenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diselenide, diethyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diselenide, diethyl
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Record name Diselenide, diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl diselenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.039
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Record name DISELENIDE, DIETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY5C4DV6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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